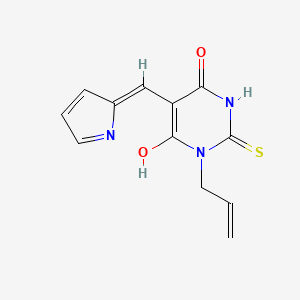![molecular formula C19H18N2O2S B6023821 2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the class of thiazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
作用机制
The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell division and proliferation. It may also interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of enzymes involved in oxidative stress. It has also been shown to have anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
The advantages of using 2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments include its high yield of synthesis, high purity, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one. These include:
1. Further studies to understand the mechanism of action of the compound and its potential applications in cancer therapy.
2. Investigation of the potential of the compound as a fluorescent probe for the detection of biological molecules.
3. Synthesis of novel derivatives of the compound to improve its bioactivity and reduce its toxicity.
4. Development of new methods for the synthesis of the compound to improve the yield and purity.
5. Investigation of the potential of the compound as a ligand for the preparation of metal-organic frameworks.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry, material science, and biochemistry. Its synthesis method is efficient, and it exhibits significant biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成方法
The synthesis of 2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves the reaction of 2-amino-3-methylbenzoic acid, 3-methoxybenzaldehyde, and 2,3-dimethylaniline in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazole ring. The yield of the synthesis method is high, and the purity of the compound can be achieved through recrystallization.
科学研究应用
2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one has potential applications in medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been found to exhibit antitumor, antifungal, and antibacterial activities. In material science, it has been used as a precursor for the synthesis of metal complexes and as a ligand for the preparation of metal-organic frameworks. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of biological molecules.
属性
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-6-4-9-16(13(12)2)20-19-21-18(22)17(24-19)11-14-7-5-8-15(10-14)23-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQLURWFNALRDH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)OC)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)

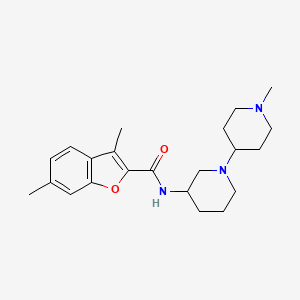
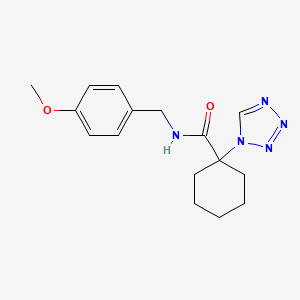
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
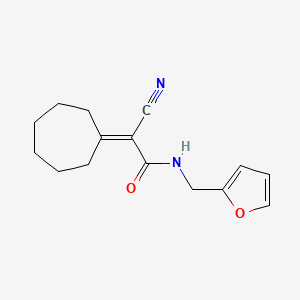
![5-(4-ethoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6023784.png)
![1-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)isoquinoline trifluoroacetate](/img/structure/B6023792.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)
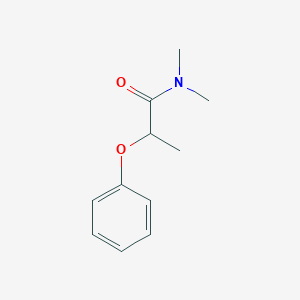
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
